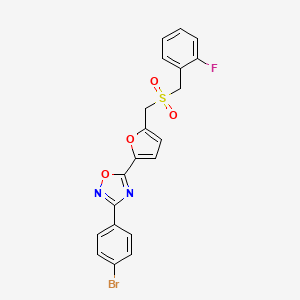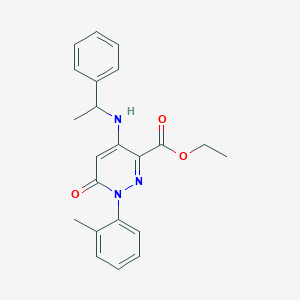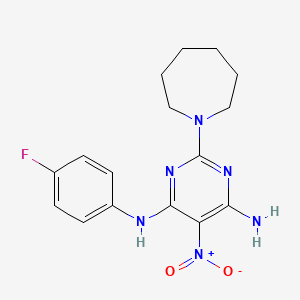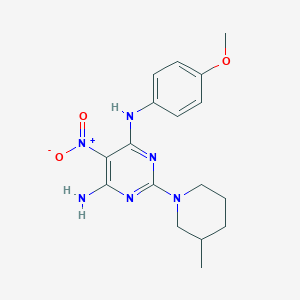![molecular formula C23H25FN4O2S B11266607 4-(4-Fluorophenyl)-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine](/img/structure/B11266607.png)
4-(4-Fluorophenyl)-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a fluorophenyl group and a piperazine ring, which is further modified with a propylbenzenesulfonyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core, which is then functionalized with the fluorophenyl group through a nucleophilic aromatic substitution reaction. The piperazine ring is introduced via a nucleophilic substitution reaction, followed by the attachment of the propylbenzenesulfonyl group through sulfonylation reactions. The reaction conditions often involve the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
4-(4-Fluorophenyl)-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
(4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229): A cannabinoid receptor inverse agonist with a similar piperazine structure.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a linker in targeted protein degradation.
1-{4-[4-(7-phenoxyheptylpiperazin-1-yl)butyl]guanidine}: Exhibits high affinity towards histamine H3 receptors.
Uniqueness
4-(4-Fluorophenyl)-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .
Properties
Molecular Formula |
C23H25FN4O2S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-6-[4-(4-propylphenyl)sulfonylpiperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C23H25FN4O2S/c1-2-3-18-4-10-21(11-5-18)31(29,30)28-14-12-27(13-15-28)23-16-22(25-17-26-23)19-6-8-20(24)9-7-19/h4-11,16-17H,2-3,12-15H2,1H3 |
InChI Key |
XHOWKUULHUJTGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,4-dimethoxyphenyl)methyl]-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11266526.png)


![N-(4-Ethylphenyl)-5-[2-oxo-2-(piperidin-1-YL)ethyl]thiophene-2-sulfonamide](/img/structure/B11266541.png)
![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11266543.png)

![2-(4-fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B11266561.png)
![2-bromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl 4-bromobenzoate](/img/structure/B11266567.png)


![3-(4-methoxyphenyl)-5,7-dimethyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B11266593.png)
![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11266596.png)
![3-phenyl-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole](/img/structure/B11266603.png)

